molecular formula C11H16O B1618670 3-Tert-butyl-5-methylphenol CAS No. 4892-31-3

3-Tert-butyl-5-methylphenol

Cat. No. B1618670
CAS RN: 4892-31-3
M. Wt: 164.24 g/mol
InChI Key: JOISCPZYGOECQA-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-methylphenol, also known as tert-butylhydroquinone (TBHQ), is a synthetic antioxidant commonly used in the food industry to prevent rancidity and extend the shelf life of processed foods. It is also used in the cosmetic and pharmaceutical industries as a preservative. TBHQ is a white crystalline powder with a faint odor and is soluble in water and ethanol.

Scientific Research Applications

Mechanism of Action

Target of Action

3-Tert-butyl-5-methylphenol, also known as Butylated hydroxytoluene (BHT), is a lipophilic organic compound that is chemically a derivative of phenol . It is primarily used for its antioxidant properties . The primary targets of BHT are free radicals in various fluids and materials . By neutralizing these free radicals, BHT prevents oxidation, thereby preventing material degradation and disintegration .

Mode of Action

BHT interacts with free radicals, effectively suppressing oxidation . This interaction results in the stabilization of fluids (e.g., fuels, oils) and other materials, preventing their degradation and disintegration .

Biochemical Pathways

BHT is easily oxidized to 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH) . The thermal decomposition of BHT and BHTOOH has been studied, and the main decomposition products of BHT were found to be isobutene and 2-tert-butyl-4-methylphenol . These results indicate that BHT is a potential thermal hazard during production, storage, and application .

Pharmacokinetics

It is known that bht is a systemic poison, meaning that it is carried to and affects all parts of the body .

Result of Action

The molecular and cellular effects of BHT’s action primarily involve the neutralization of free radicals, thereby preventing oxidation . This results in the stabilization of various fluids and materials, preventing their degradation and disintegration .

Action Environment

The action, efficacy, and stability of BHT can be influenced by various environmental factors. For instance, BHT is likely to be released into the environment from outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials) and indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment) . For the safety of the chemical industry, the oxidation of BHT should be avoided .

properties

IUPAC Name

3-tert-butyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7,12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOISCPZYGOECQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197640
Record name 5-tert-Butyl-m-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-5-methylphenol

CAS RN

4892-31-3
Record name 3-tert-Butyl-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4892-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-tert-Butyl-m-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004892313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-tert-Butyl-m-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-m-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-TERT-BUTYL-M-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVG6AEG5R8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Run D of Example 1 is repeated except that 3-cresol is substituted for the cresylic acid mixture. The process results in a selectivity of better than 80 percent of 5-t-butyl-3-cresol.
Quantity
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Reaction Step One
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Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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